WP-1034

Catalog No.
S548086
CAS No.
M.F
C18H15N3O3
M. Wt
321.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WP-1034

Product Name

WP-1034

IUPAC Name

(E)-2-cyano-3-(4-nitrophenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

InChI

InChI=1S/C18H15N3O3/c1-13(15-5-3-2-4-6-15)20-18(22)16(12-19)11-14-7-9-17(10-8-14)21(23)24/h2-11,13H,1H3,(H,20,22)/b16-11+/t13-/m1/s1

InChI Key

RYYNDHCHTCVQJH-KWWJGWKXSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N

solubility

Soluble in DMSO, not in water

Synonyms

WP1034; WP-1034; WP 1034

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C#N

The exact mass of the compound (E)-2-cyano-3-(4-nitrophenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide is 321.11134 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

WP-1034 (CAS 857064-42-7) is a highly potent, small-molecule JAK-STAT signaling inhibitor and a structural derivative of the tyrphostin AG490[1]. Designed to overcome the pharmacological limitations of early-generation JAK2 inhibitors, WP-1034 acts as a rapid suppressor of STAT3 and STAT5 activation without altering STAT1 pathways [1]. In procurement and assay design, WP-1034 is primarily utilized as a highly penetrant, pro-apoptotic tool compound in hematological malignancy models—such as acute myeloid leukemia (AML)—and as a critical chemical probe for structure-activity relationship (SAR) studies investigating JAK2 ubiquitination and degradation networks [2].

Substituting WP-1034 with its parent compound, AG490, or generic broad-spectrum kinase inhibitors frequently leads to assay failure due to insufficient potency and off-target toxicity[1]. While AG490 requires high micromolar concentrations to elicit a response—and fails entirely to induce cytotoxicity in resistant cell lines like OCIM2—WP-1034 achieves near-complete suppression of target proliferation at concentrations as low as 4 µM [1]. Furthermore, unlike generic multi-kinase inhibitors that indiscriminately block upstream signaling, WP-1034 and its structural analogs modulate JAK2 via distinct ubiquitination-dependent mechanisms, making generic substitution inappropriate for studies requiring precise deubiquitinase (DUB) or JAK2 trafficking modulation [2].

Superior Anti-Proliferative Potency Against Resistant AML Cell Lines

In clonogenic assays utilizing the OCIM2 acute myeloid leukemia cell line, WP-1034 demonstrated profound anti-proliferative activity compared to its parent compound, AG490 [1]. While OCIM2 cells are largely resistant to the cytotoxic effects of AG490, WP-1034 suppressed colony-forming growth in a dose-dependent manner, completely abolishing cell proliferation at concentrations ≥4 µM and achieving >80% inhibition at 10 µM [1].

Evidence DimensionInhibition of OCIM2 cell proliferation
Target Compound DataNear-complete abolishment at ≥4 µM
Comparator Or BaselineAG490 (Cells largely resistant / minimal cytotoxicity at equivalent concentrations)
Quantified DifferenceWP-1034 achieves >80% inhibition at 10 µM, whereas AG490 fails to induce significant cytotoxicity.
ConditionsOCIM2 colony-forming cell clonogenic assay in 0.8% methylcellulose

Procurement of WP-1034 is essential for researchers modeling drug-resistant hematological malignancies where first-generation tyrphostins like AG490 fail to induce apoptosis.

Rapid and Complete Suppression of STAT3 and STAT5 Phosphorylation

WP-1034 provides rapid and complete blockade of JAK-STAT signaling, specifically targeting STAT3 and STAT5 without affecting STAT1 [1]. Incubation of leukemia cells with 1 to 10 µM of WP-1034 for 1 to 2 hours reduced phosphorylated STAT3 and STAT5 to undetectable levels, effectively neutralizing downstream anti-apoptotic pathways [1].

Evidence DimensionPhospho-STAT3 and Phospho-STAT5 levels
Target Compound DataUndetectable levels after 1-2 hours at 1-10 µM
Comparator Or BaselineUntreated control (Constitutive activation)
Quantified Difference100% reduction (undetectable) of p-STAT3/5 without altering p-STAT1.
ConditionsWestern immunoblotting of OCIM2 cells after 2-hour incubation

Provides a highly specific, rapid-acting chemical probe for isolating STAT3/5-dependent survival pathways in in vitro models without off-target STAT1 interference.

Induction of Caspase-Dependent Apoptosis and Sub-G0 Cell Cycle Arrest

WP-1034 actively drives malignant cells into apoptosis rather than merely halting growth[1]. Flow cytometry and annexin V assays revealed that 5 µM WP-1034 induced cell cycle arrest at the sub-G0 phase within 6 hours, increasing the apoptotic cell population from 9% (control) to 38% at 6 µM, driven by the cleavage of caspase 3 and PARP [1].

Evidence DimensionApoptotic cell population percentage
Target Compound Data38% apoptotic cells at 6 µM
Comparator Or Baseline9% apoptotic cells (Vehicle control)
Quantified Difference>4-fold increase in the apoptotic cell population.
ConditionsAnnexin V-CY5 assay and flow cytometry on OCIM2 cells

Validates WP-1034 as a potent pro-apoptotic agent for mechanistic studies requiring robust, measurable caspase 3 and PARP activation.

Overcoming AG490-Resistant Hematological Malignancy Models

WP-1034 is the optimal procurement choice for in vitro screening and clonogenic assays involving AML cell lines (e.g., OCIM2, K562) that exhibit resistance to early-generation tyrphostins like AG490, providing reliable cytotoxicity at low micromolar concentrations [1].

Targeted STAT3/STAT5 Pathway Deconvolution

Due to its ability to rapidly deplete p-STAT3 and p-STAT5 without affecting STAT1, WP-1034 is ideal for western blotting and signal transduction assays aiming to isolate specific STAT-dependent transcriptional networks in cancer biology [1].

JAK2 Ubiquitination and Trafficking Studies

As a structural precursor to WP1130 and a direct relative of WP1066, WP-1034 serves as a critical comparative tool compound in structure-activity relationship (SAR) studies investigating deubiquitinase (DUB) inhibition and JAK2 compartmentalization [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

321.11134135 g/mol

Monoisotopic Mass

321.11134135 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Faderl S, Ferrajoli A, Harris D, Van Q, Priebe W, Estrov Z. WP-1034, a novel JAK-STAT inhibitor, with proapoptotic and antileukemic activity in acute myeloid leukemia (AML). Anticancer Res. 2005 May-Jun;25(3B):1841-50. PubMed PMID: 16158916.

Explore Compound Types